Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate
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Description
Tert-butyl {1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}carbamate is a useful research compound. Its molecular formula is C16H23F3N4O2 and its molecular weight is 360.381. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the bacterial cytoplasmic membrane . The compound interacts with the membrane, leading to its depolarization .
Mode of Action
The compound’s mode of action involves the dissipation of the bacterial membrane potential . This is suggested by the strong bactericidal properties it exhibits against susceptible and drug-resistant Gram-positive bacteria .
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it disrupts the normal functioning of the membrane, which is crucial for various cellular processes .
Pharmacokinetics
Its strong bactericidal properties suggest that it is able to reach its target effectively .
Result of Action
The compound’s action results in the depolarization of the bacterial cytoplasmic membrane . This disruption of the membrane potential is likely to inhibit essential cellular processes, leading to the death of the bacteria .
Properties
IUPAC Name |
tert-butyl N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N4O2/c1-10-20-12(16(17,18)19)9-13(21-10)23-7-5-11(6-8-23)22-14(24)25-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIBIKARDOZLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)OC(C)(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.